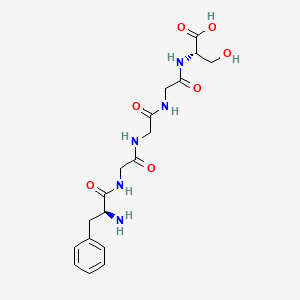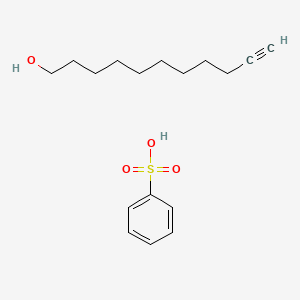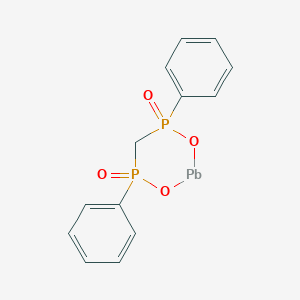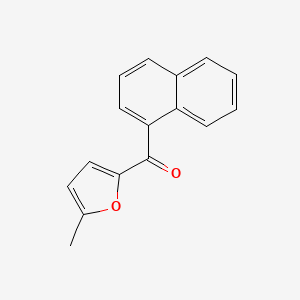
3-(3-Methoxyphenyl)hexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)hexane-2,5-dione is an organic compound with the molecular formula C13H16O3 It is a derivative of curcumin, a natural compound found in turmeric
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the hydrogenation of curcumin. This process yields three major compounds: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methoxyphenyl)hexane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation of curcumin yields compounds such as 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione .
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)hexane-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)hexane-2,5-dione involves its interaction with various molecular targets and pathways. It is known to modulate multiple cellular signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with different proteins facilitates its selective modulation of these pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
3-(3-Methoxyphenyl)hexane-2,5-dione can be compared with other similar compounds, such as curcumin and its derivativesSimilar compounds include 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Propriétés
Numéro CAS |
583887-44-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O3/c1-9(14)7-13(10(2)15)11-5-4-6-12(8-11)16-3/h4-6,8,13H,7H2,1-3H3 |
Clé InChI |
ZLESGFADUJEFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC(=CC=C1)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)




![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
